2,6-Difluorophenyl chloro(oxo)acetate
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Overview
Description
2,6-Difluorophenyl chloro(oxo)acetate is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring, a chloro group, and an oxoacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorophenyl chloro(oxo)acetate typically involves the reaction of 2,6-difluorophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the chloro(oxo)acetate group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorophenyl chloro(oxo)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation: The oxoacetate moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl acetates.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2,6-Difluorophenyl chloro(oxo)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluorophenyl chloro(oxo)acetate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the chloro group makes the compound highly reactive, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenyl acetate
- 2,6-Difluorophenyl chloroacetate
- 2,6-Difluorophenyl oxoacetate
Uniqueness
2,6-Difluorophenyl chloro(oxo)acetate is unique due to the combination of its functional groups, which confer distinct reactivity patterns compared to similar compounds. The presence of both chloro and oxo groups allows for a wider range of chemical reactions and applications.
Properties
CAS No. |
131922-75-3 |
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Molecular Formula |
C8H3ClF2O3 |
Molecular Weight |
220.56 g/mol |
IUPAC Name |
(2,6-difluorophenyl) 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C8H3ClF2O3/c9-7(12)8(13)14-6-4(10)2-1-3-5(6)11/h1-3H |
InChI Key |
DRCKOOFLNYCCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(=O)C(=O)Cl)F |
Origin of Product |
United States |
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